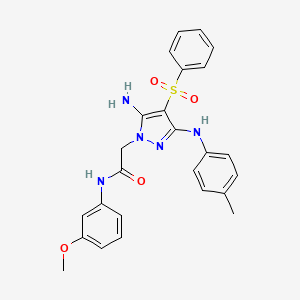
4-((prop-2-yn-1-yloxy)methyl)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-((prop-2-yn-1-yloxy)methyl)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C17H19F3N2O2 and its molecular weight is 340.346. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Discovery of Piperidine-4-carboxamides as Inhibitors : Piperidine-4-carboxamides, including compounds similar to the one , have been identified as inhibitors in various contexts. For instance, they have been found useful in inhibiting soluble epoxide hydrolase, contributing to the understanding and potential treatment of different diseases (R. Thalji et al., 2013).
Synthesis and Evaluation for Anti-Inflammatory Activity : Compounds structurally related to the query compound have been synthesized and evaluated for their anti-inflammatory activity. Some of these compounds have shown potent anti-inflammatory properties, which could be significant in the development of new therapeutic agents (A. Rajasekaran et al., 1999).
Use in Anti-Angiogenic and DNA Cleavage Studies : Certain derivatives of piperidine-4-carboxamide have been explored for their anti-angiogenic and DNA cleavage activities, indicating potential applications in cancer research and therapy (Vinaya Kambappa et al., 2017).
PET Imaging Applications : Piperidine-4-carboxamide derivatives have been developed for PET imaging of colony-stimulating factor 1 receptor (CSF1R), an emerging target for neuroinflammation imaging. This has implications for the study of neurodegenerative diseases such as Alzheimer’s disease (H. Lee et al., 2022).
Development of HIV-1 Inhibitors : Piperidine-4-carboxamide compounds have also been incorporated into research for developing HIV-1 inhibitors, showing promise in the treatment and management of HIV (S. Imamura et al., 2006).
Synthetic Analgesics Research : Similar compounds have been used in the synthesis of potent analgesics, providing insights into new avenues for pain management and treatment (P. V. Van Daele et al., 1976).
Synthesis of Antagonists for Muscarinic Receptors : Research involving the synthesis of piperidine derivatives has contributed to the development of antagonists for M3 muscarinic receptors, potentially beneficial for treating various disorders (K. Broadley et al., 2011).
Properties
IUPAC Name |
4-(prop-2-ynoxymethyl)-N-[2-(trifluoromethyl)phenyl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N2O2/c1-2-11-24-12-13-7-9-22(10-8-13)16(23)21-15-6-4-3-5-14(15)17(18,19)20/h1,3-6,13H,7-12H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYGVXHFEAKPLDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCC1CCN(CC1)C(=O)NC2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
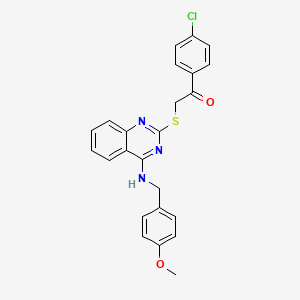
![N-(1-cyano-1-cyclopropylethyl)-2-[4-(2-hydroxy-3,3-dimethylbutyl)piperazin-1-yl]acetamide](/img/structure/B2807320.png)


![3-(4-Chlorophenyl)sulfonyl-1-[(4-fluorophenyl)methyl]-6-methoxyquinolin-4-one](/img/structure/B2807326.png)
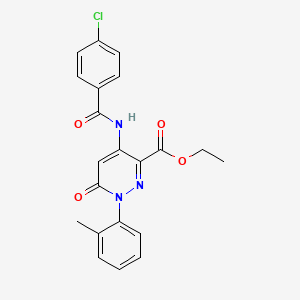
![6-(4-Chlorophenyl)-2-[1-(5-fluoropyridine-3-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2807328.png)
![Benzo[c][1,2,5]thiadiazol-5-yl(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2807329.png)
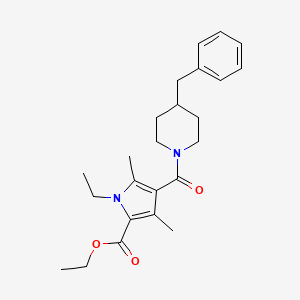
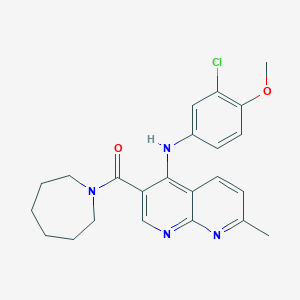
![5-Oxo-8H-imidazo[1,2-a]pyrimidine-6-carboxylic acid](/img/structure/B2807332.png)
